molecular formula C20H23ClN4O4S B610759 Seclidemstat CAS No. 1423715-37-0

Seclidemstat

Número de catálogo B610759
Número CAS: 1423715-37-0
Peso molecular: 450.93
Clave InChI: MVSQDUZRRVBYLA-HYARGMPZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Seclidemstat (also known as SP-2577) is a potent and orally bioavailable inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) with an IC50 of 13 nM . It has potential antineoplastic activity . Seclidemstat is currently being studied in a Phase I/II clinical trial in combination with azacitidine for patients with Myelodysplastic Syndromes (MDS) or Chronic Myelomonocytic Leukemia (CMML) .


Physical And Chemical Properties Analysis

Seclidemstat has a molecular weight of 450.94 .

Aplicaciones Científicas De Investigación

Application in Myelodysplastic Syndromes and Chronic Myelomonocytic Leukemia

Specific Scientific Field

Hematology - specifically, the treatment of Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML).

Summary of the Application

Seclidemstat, an LSD1 inhibitor, is being studied in combination with azacitidine for patients with MDS or CMML. The hypothesis is that LSD1 inhibition, in combination with Hypomethylating agents (HMAs), may be synergistic and lead to enhanced antileukemic and pro-differentiation potential in MDS/CMML .

Methods of Application

An open-label phase I/II clinical trial was designed to study this. The study included patients with MDS or CMML with intermediate-1 or higher risk by International Prognostic Scoring System (IPSS) and progression or no response to 6 prior cycles of HMA .

Results or Outcomes

As of July 2022, a total of 6 patients have been treated on the study. The study’s primary endpoint is to determine the safety, tolerability, and maximum tolerated dose of seclidemstat in combination with azacitidine .

Application in Ewing Sarcoma

Specific Scientific Field

Oncology - specifically, the treatment of Ewing Sarcoma (ES).

Summary of the Application

Seclidemstat is a novel, selective, reversible oral LSD1 inhibitor capable of inhibiting both LSD1’s catalytic and scaffolding functions. It is being studied in a Phase 1 trial focused exclusively on ES .

Methods of Application

The trial, SALA-002-EW16, is a Phase 1 trial of single-agent seclidemstat in patients with relapsed or refractory (R/R) ES. Patients > 12 years received oral SP-2577 twice daily in 28-day cycles under fasting conditions at the assigned dose level .

Results or Outcomes

As of December 30, 2020, 27 patients with R/R ES were enrolled. The most common (> 5%) grade 3 treatment-related adverse events (TRAEs) were vomiting (15%), abdominal pain (11%), and hypokalemia (11%). One patient at 600 mg BID achieved a reduction in target lesions starting at the end of Cycle 2 with further target lesion tumor shrinkage through the end of Cycles 4 and 6 (maximum 76% tumor shrinkage) with coincident new non-target lesion appearance at the end of Cycle 2 .

Safety And Hazards

Seclidemstat is for research use only and not for human or veterinary use . The most common (>5%) grade 3 treatment-related adverse events (TRAEs) were vomiting (15%), abdominal pain (11%), and hypokalemia (11%) . One patient (4%) with grade 3 pancreatitis reported a grade 4 AE of elevated lipase .

Direcciones Futuras

Seclidemstat is currently being studied in a Phase 1/2 trial for its effectiveness in treating Ewing sarcoma and FET-rearranged sarcomas . The interim results from this trial indicate that first- and second-relapse Ewing sarcoma patients treated with Seclidemstat in combination with topotecan and cyclophosphamide who achieve disease control may have an increased time to tumor progression (TTP) compared with treatment of topotecan and cyclophosphamide alone .

Propiedades

IUPAC Name

N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)/b22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSQDUZRRVBYLA-HYARGMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seclidemstat

CAS RN

1423715-37-0
Record name SP-2577
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423715370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seclidemstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Seclidemstat
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYH386V3WJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
DR Reed, SP Chawla, B Setty, L Mascarenhas… - 2021 - ascopubs.org
… is a Phase 1 trial of single agent seclidemstat in patients (pts) with … Conclusions: Seclidemstat has a manageable safety profile … Phase 2 expansion of seclidemstat as single agent and in …
Number of citations: 6 ascopubs.org
SP Chawla, VS Chua-Alcala, JC Sachdev, DS Wages… - 2021 - ascopubs.org
3073 Background: Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that is aberrantly expressed in many solid tumors. High levels of LSD1 expression are often …
Number of citations: 2 ascopubs.org
S Sampson, T Thode, M Kaadige, A Weston, S Ng… - Cancer Research, 2021 - AACR
1175: Identification of novel combination therapies with the LSD1 inhibitor SP-2577 (Seclidemstat) in Ewing's Sarcoma using a complete druggable CRISPR library approach | Cancer …
Number of citations: 0 aacrjournals.org
RT Kurmasheva, SW Erickson, R Han… - Pediatric Blood & …, 2021 - Wiley Online Library
SP‐2577(Seclidemstat), an inhibitor of lysine‐specific demthylase KDM1A (LSD1) that is overexpressed in pediatric sarcomas, was evaluated against pediatric sarcoma xenografts. SP‐…
Number of citations: 10 onlinelibrary.wiley.com
G Montalban-Bravo, CD DiNardo, N Short, TM Kadia… - Blood, 2022 - ashpublications.org
… of seclidemstat. Study primary endpoint is to determine the safety, tolerability and maximum tolerated dose of seclidemstat … (3 in dose level 1 of seclidemstat 150mg po bid, and 3 in dose …
Number of citations: 0 ashpublications.org
D Reed, SG DuBois, R Gorlick, L Mascarenhas… - Cancer Research, 2019 - AACR
… Seclidemstat has demonstrated disruption of global … safety and tolerability of seclidemstat and to secondarily characterize … The starting dose of seclidemstat is 75 mg PO BID with seven …
Number of citations: 0 aacrjournals.org
DR Reed, L Mascarenhas, PA Meyers, SP Chawla… - 2020 - ascopubs.org
… with seclidemstat, or seclidemstat … seclidemstat show significant tumor growth inhibition/regression vs the control vehicle group. Methods: This phase 1/2 clinical study of seclidemstat is …
Number of citations: 6 ascopubs.org
DR Reed, SP Chawla, B Setty, L Mascarenhas… - 2021 - ascopubs.org
… Seclidemstat has shown in in vitro ES cell lines near additivity efficacy … , seclidemstat showed anti-proliferative activity. In an ongoing Phase 1 trial investigating single agent seclidemstat …
Number of citations: 2 ascopubs.org
DS Pandya, S Swierczek, JN Billaud, S Farisello… - Cancer Research, 2022 - AACR
… Interestingly, both of these drugs - Seclidemstat and Birabresib - are currently being tested in phase I clinical trials as novel epigenetic agents in solid tumors. Studies continue to …
Number of citations: 0 aacrjournals.org
CP Bailey, M Figueroa, A Gangadharan… - Frontiers in …, 2020 - frontiersin.org
… of NK cells in patients in seclidemstat trials (NCT03895684, … , C max ) may limit the seclidemstat NK cell toxicity we have … to include it in future seclidemstat trials, particularly if NK cell …
Number of citations: 22 www.frontiersin.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.